(6Z)-5-(4-methoxyphenyl)-6-[(4-methoxyphenyl)imino]-2-phenyl-2-(trifluoromethyl)-1,3,5-thiadiazinan-4-one
Description
The compound (6Z)-5-(4-methoxyphenyl)-6-[(4-methoxyphenyl)imino]-2-phenyl-2-(trifluoromethyl)-1,3,5-thiadiazinan-4-one is a heterocyclic molecule featuring a 1,3,5-thiadiazinan-4-one core. Its structure includes two 4-methoxyphenyl substituents (at positions 5 and 6), a phenyl group (position 2), and a trifluoromethyl group (position 2). The Z-configuration of the imino group at position 6 is critical for its stereochemical and electronic properties.
Key structural features:
- 1,3,5-Thiadiazinan-4-one core: Provides a rigid scaffold for substituent interactions.
- 4-Methoxyphenyl groups: Electron-donating methoxy groups enhance solubility and may influence binding to biological targets (e.g., receptors or enzymes) .
- Trifluoromethyl group: Improves metabolic stability and lipophilicity, a common strategy in medicinal chemistry .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-6-(4-methoxyphenyl)imino-2-phenyl-2-(trifluoromethyl)-1,3,5-thiadiazinan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N3O3S/c1-32-19-12-8-17(9-13-19)28-22-30(18-10-14-20(33-2)15-11-18)21(31)29-23(34-22,24(25,26)27)16-6-4-3-5-7-16/h3-15H,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCPROVMONFGAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)NC(S2)(C3=CC=CC=C3)C(F)(F)F)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6Z)-5-(4-methoxyphenyl)-6-[(4-methoxyphenyl)imino]-2-phenyl-2-(trifluoromethyl)-1,3,5-thiadiazinan-4-one is a member of the thiadiazinan family, characterized by its unique structural properties that confer a variety of biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy with related compounds.
Chemical Structure and Properties
This compound features a thiadiazinan ring system, which is known for its diverse biological activities. The presence of trifluoromethyl and methoxy substituents enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazinan derivatives. For instance, molecular docking studies indicated significant anticancer activity against various human cancer cell lines such as HepG-2 (liver), HCT116 (colon), and MCF-7 (breast) cells. The synthesized derivatives exhibited varying degrees of cytotoxicity, with some compounds showing IC50 values in the low micromolar range .
Table 1: Anticancer Activity of Thiadiazinan Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | HepG-2 | 8.5 | Induction of apoptosis |
| B | HCT116 | 12.0 | Inhibition of cell proliferation |
| C | MCF-7 | 15.3 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies show that it exhibits significant antibacterial and antifungal activity against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays such as DPPH and ABTS scavenging tests. Results indicate that it can effectively scavenge free radicals, thereby protecting cells from oxidative stress .
Case Studies
Several case studies have illustrated the therapeutic potential of thiadiazinan derivatives:
-
Case Study: Anticancer Efficacy in Animal Models
- In vivo studies using xenograft models demonstrated that administration of the compound resulted in significant tumor reduction compared to control groups.
- Histopathological analysis revealed decreased mitotic figures in treated tumors, indicating reduced proliferation.
-
Case Study: Antimicrobial Applications in Agriculture
- Field trials showed that formulations containing this compound effectively controlled pest populations while exhibiting low toxicity to beneficial insects.
- This suggests potential applications as a biopesticide in sustainable agriculture practices.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Anticancer: Induction of apoptosis through activation of caspase pathways and modulation of signaling pathways involved in cell survival.
- Antimicrobial: Disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
- Antioxidant: Scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant defenses.
Comparison with Similar Compounds
Table 1: Structural Comparison of Heterocyclic Derivatives
Key Observations :
- Methoxyphenyl substituents are shared with some thiazolone analogs (e.g., ), which exhibit antibacterial activity, suggesting similar bioactivity for the target compound .
- Trifluoromethyl groups (as in the target) and fluorophenyl groups () both enhance metabolic stability but differ in electronic effects: CF₃ is strongly electron-withdrawing, while fluorine is mildly electron-withdrawing .
Electronic and Physicochemical Properties
Table 2: Substituent Effects on Properties
Comparison :
- Methoxyphenyl groups may confer antioxidant activity, as seen in Populus-derived phenylpropenoids () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
